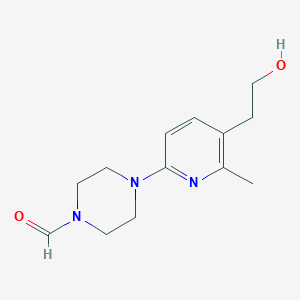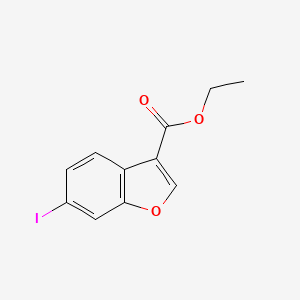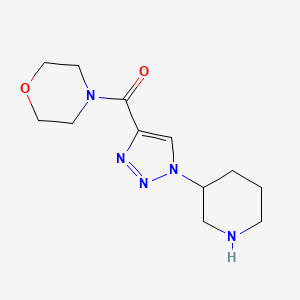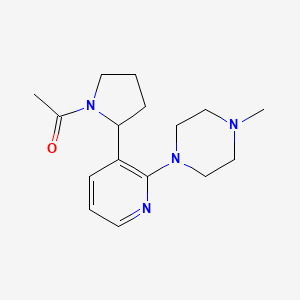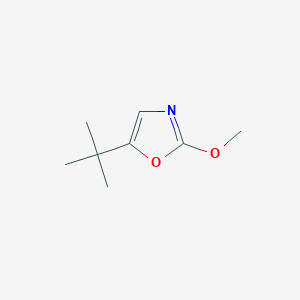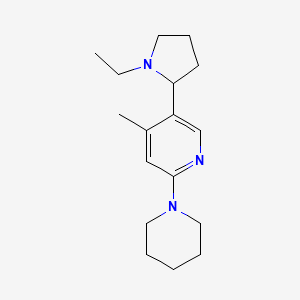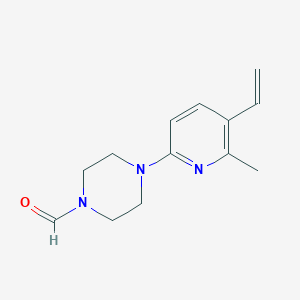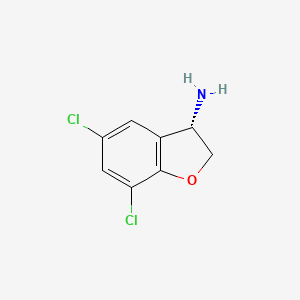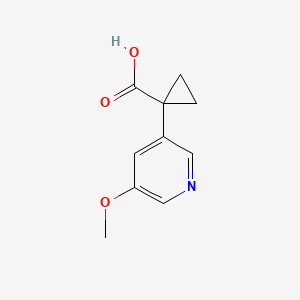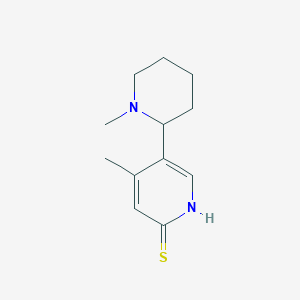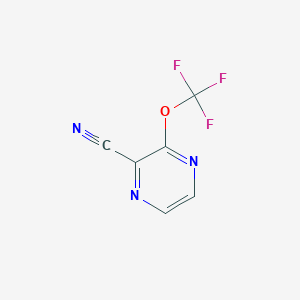
3-(Trifluoromethoxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)pyrazine-2-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a pyrazine ring with a carbonitrile substituent. This compound is of interest due to its unique chemical properties, which include high stability and significant electron-withdrawing effects. These properties make it valuable in various fields, including medicinal chemistry, materials science, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-5-trifluoromethoxypyrazine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile may involve scalable methods such as the Buchwald-Hartwig amination, Kumada-Corriu coupling, and Suzuki-Miyaura coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium hydroxide for deprotonation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyrazines .
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its stability and electron-withdrawing properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Agrochemicals: It is incorporated into agrochemical formulations to enhance their efficacy and stability.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted pyrazines and related heterocycles, such as:
- 2-Chloro-5-trifluoromethoxypyrazine
- 2-(Trifluoromethoxy)pyrazine
- 5-(Trifluoromethoxy)-2-pyrazinecarboxylic acid
Uniqueness
3-(Trifluoromethoxy)pyrazine-2-carbonitrile is unique due to its combination of the trifluoromethoxy group and the carbonitrile substituent. This combination imparts distinct electronic properties and stability, making it particularly valuable in applications requiring robust and electron-deficient compounds .
Propiedades
Fórmula molecular |
C6H2F3N3O |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H |
Clave InChI |
OKEIPIDESIKKDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


